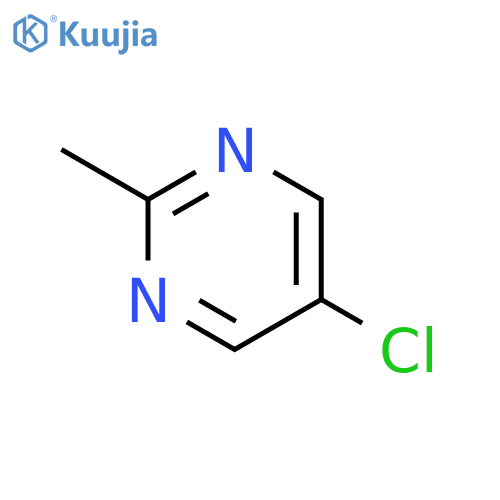Cas no 54198-89-9 (5-chloro-2-methyl-pyrimidine)

5-chloro-2-methyl-pyrimidine structure
商品名:5-chloro-2-methyl-pyrimidine
5-chloro-2-methyl-pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-methylpyrimidine
- Pyrimidine,5-chloro-2-methyl-
- 2-​
- 5-​
- 5-Chlor-2-methyl-pyrimidin
- 5-chloro-2-methyl-pyrimidine
- chloro-​
- methylpyrimidine
- PYRIMIDINE, 5-CHLORO-2-METHYL-
- NSC165372
- 2-methyl-5-chloropyrimidine
- RP19822
- AB56396
- HP23682
- AB0057278
- Z4855
- ST24032981
- 54198-89-9
- NSC-165372
- CS-D1091
- J-517328
- FT-0648622
- MFCD10574686
- DTXSID80304311
- SY047891
- A870524
- AS-30860
- SCHEMBL1045564
- AKOS006304559
- NSC 165372
- DB-081933
-
- MDL: MFCD10574686
- インチ: 1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
- InChIKey: UISREOKYJBBYSC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])N=C(C([H])([H])[H])N=C1[H]
計算された属性
- せいみつぶんしりょう: 128.01400
- どういたいしつりょう: 128.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 25.8
じっけんとくせい
- ふってん: 169.3℃ at 760 mmHg
- PSA: 25.78000
- LogP: 1.43840
5-chloro-2-methyl-pyrimidine セキュリティ情報
5-chloro-2-methyl-pyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-chloro-2-methyl-pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121264-250mg |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM121264-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 1g |
$*** | 2023-05-30 | |
| TRC | C371055-10mg |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 10mg |
$ 236.00 | 2023-04-18 | ||
| Chemenu | CM121264-10g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 10g |
$1103 | 2021-08-06 | |
| Alichem | A039000057-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 98% | 1g |
$297.80 | 2023-09-01 | |
| eNovation Chemicals LLC | D566586-25g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 95% | 25g |
$2000 | 2023-05-11 | |
| abcr | AB435967-5 g |
5-Chloro-2-methylpyrimidine; . |
54198-89-9 | 5g |
€525.90 | 2023-04-23 | ||
| Fluorochem | 216329-10g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 95% | 10g |
£709.00 | 2022-03-01 | |
| Chemenu | CM121264-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 1g |
$234 | 2021-08-06 | |
| abcr | AB435967-5g |
5-Chloro-2-methylpyrimidine; . |
54198-89-9 | 5g |
€525.90 | 2023-09-04 |
5-chloro-2-methyl-pyrimidine 関連文献
-
1. Reactions of halogenomethanes in the vapour phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1980 1431
-
2. 623. Pyrimidines. Part VI. 5-BromopyrimidineJ. F. W. McOmie,I. M. White J. Chem. Soc. 1953 3129
-
3. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581
-
4. Reactions of halogenomethanes in the vapour phase. Part 4. The reactions of imidazoles with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw,Mohammad Iqbal J. Chem. Soc. Perkin Trans. 1 1980 1427
54198-89-9 (5-chloro-2-methyl-pyrimidine) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54198-89-9)5-chloro-2-methyl-pyrimidine

清らかである:99%
はかる:5g
価格 ($):277.0